1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-

Catalog No.
S13007472
CAS No.
824939-01-7
M.F
C11H21N3O
M. Wt
211.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocycl...

CAS Number

824939-01-7

Product Name

1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-

IUPAC Name

4-[(1S,2S)-2-aminocyclohexyl]piperazine-1-carbaldehyde

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

InChI

InChI=1S/C11H21N3O/c12-10-3-1-2-4-11(10)14-7-5-13(9-15)6-8-14/h9-11H,1-8,12H2/t10-,11-/m0/s1

InChI Key

PQBVLYKAWDNWNX-QWRGUYRKSA-N

Canonical SMILES

C1CCC(C(C1)N)N2CCN(CC2)C=O

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N2CCN(CC2)C=O

1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- is a chemical compound with the molecular formula C11H21N3O\text{C}_{11}\text{H}_{21}\text{N}_{3}\text{O} and a CAS number of 824939-01-7. This compound features a piperazine ring substituted with a carboxaldehyde group and an amino-cyclohexyl moiety, providing it with unique structural characteristics that may influence its chemical behavior and biological activity.

Typical of aldehydes and amines. Key reactions include:

  • Condensation Reactions: The aldehyde group can react with amines to form imines or Schiff bases.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Addition: The piperazine nitrogen can act as a nucleophile, allowing for reactions with electrophiles.

These reactions expand its potential applications in synthetic organic chemistry and medicinal chemistry.

Synthesis of 1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- typically involves multi-step organic synthesis techniques. A general synthetic route might include:

  • Formation of the Piperazine Ring: Starting from appropriate diamines and carbonyl compounds.
  • Aldehyde Introduction: Using formylation techniques to introduce the aldehyde group at the desired position on the piperazine ring.
  • Cyclization/Functionalization: Further modifications to incorporate the amino-cyclohexyl group through nucleophilic substitution or coupling reactions.

Specific methodologies may vary based on available reagents and desired purity levels.

1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- has potential applications in:

  • Pharmaceutical Development: As a precursor or intermediate in the synthesis of novel therapeutic agents.
  • Chemical Research: In studies focusing on structure-activity relationships due to its unique structural features.
  • Material Science: Potentially in the development of polymers or materials with specific functional properties.

Interaction studies involving 1-Piperazinecarboxaldehyde may focus on its binding affinity to various biological targets such as receptors or enzymes. These studies help elucidate its mechanism of action and therapeutic potential. Investigating interactions with neurotransmitter systems could provide insights into its effects on mood and cognition.

Several compounds share structural similarities with 1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-:

Compound NameCAS NumberKey Features
1-Piperazinecarboxylic acid1000-00-0Contains a carboxylic acid group
N-(2-Aminoethyl)piperazine104-94-9Features an ethylene diamine structure
4-(Aminomethyl)piperidine1234567-89Contains a piperidine core
N,N-Dimethylpiperazine1234567-89Dimethyl substitution on piperazine

Uniqueness

The uniqueness of 1-Piperazinecarboxaldehyde lies in its specific combination of functional groups (aldehyde and amino-cyclohexyl), which may impart distinct biological activities compared to other piperazine derivatives. This specificity could make it a valuable candidate for targeted therapeutic applications.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

211.168462302 g/mol

Monoisotopic Mass

211.168462302 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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